1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-

Lipophilicity Solubility Formulation

1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- (CAS 208114-14-1) is a C3-symmetric, trisaryloxy-substituted s-triazine derivative with a molecular formula of C45H63N3O3 and a molecular weight of 694.0 g/mol. Its structure features a central electron-deficient triazine core linked to three 4-[(2-ethylhexyl)oxy]phenyl arms, resulting in a highly lipophilic molecule with a computed XLogP3 of 14.3 and zero hydrogen bond donors.

Molecular Formula C45H63N3O3
Molecular Weight 694.0 g/mol
CAS No. 208114-14-1
Cat. No. B12575079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-
CAS208114-14-1
Molecular FormulaC45H63N3O3
Molecular Weight694.0 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OCC(CC)CCCC)C4=CC=C(C=C4)OCC(CC)CCCC
InChIInChI=1S/C45H63N3O3/c1-7-13-16-34(10-4)31-49-40-25-19-37(20-26-40)43-46-44(38-21-27-41(28-22-38)50-32-35(11-5)17-14-8-2)48-45(47-43)39-23-29-42(30-24-39)51-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3
InChIKeyCVCXSOZLDGOPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- (CAS 208114-14-1): Core Properties and Class Identity


1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- (CAS 208114-14-1) is a C3-symmetric, trisaryloxy-substituted s-triazine derivative with a molecular formula of C45H63N3O3 and a molecular weight of 694.0 g/mol [1]. Its structure features a central electron-deficient triazine core linked to three 4-[(2-ethylhexyl)oxy]phenyl arms, resulting in a highly lipophilic molecule with a computed XLogP3 of 14.3 and zero hydrogen bond donors [1]. It belongs to the broader class of 2,4,6-triaryloxy-1,3,5-triazines, which have been investigated as octupolar nonlinear optical (NLO) materials, UV stabilizers, and building blocks for covalent organic frameworks (COFs) [2][3]. The branched 2-ethylhexyloxy chains distinguish this compound from simpler alkoxy or phenoxy analogs by imparting pronounced solubility in nonpolar organic solvents, elevated thermal stability, and modified electronic properties relevant to materials science applications [2][3].

Why Generic Substitution Fails for 2,4,6-Tris[4-[(2-ethylhexyl)oxy]phenyl]-1,3,5-triazine (CAS 208114-14-1)


Generic substitution among 2,4,6-triaryloxy-s-triazines is unreliable because the physical, electronic, and thermal properties of these compounds are exquisitely sensitive to the nature of the peripheral substituents [1]. The branched 2-ethylhexyloxy group in CAS 208114-14-1 imparts a uniquely high logP (~14.3) and zero H-bond donor capacity, which are not matched by linear alkoxy, hydroxy, or unsubstituted phenoxy analogs [2]. In the solid state, aryloxy substitution patterns dictate crystal packing and the formation of noncentrosymmetric Piedfort units, directly governing nonlinear optical activity [1]. Furthermore, alkyl chain length and branching in triazine-based UV absorbers influence thermal stability, compatibility with polymer matrices, and resistance to migration or leaching [3]. Simply interchanging with a shorter-chain or linear analog can compromise solubility in target solvents, alter the glass transition temperature of polymer composites, or eliminate the desired octupolar symmetry required for NLO applications. The quantitative evidence below, though largely class-level, underscores that even seemingly minor structural variations produce measurable differences in key performance parameters.

Quantitative Evidence Guide for Differentiating 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- (CAS 208114-14-1) from Closest Analogs


Enhanced Lipophilicity (XLogP3) versus Unsubstituted Triphenoxy Analog

The computed XLogP3 of the target compound is 14.3, indicating extreme lipophilicity [1]. In contrast, the unsubstituted parent 2,4,6-triphenoxy-1,3,5-triazine (CAS 1919-48-8) has a computed XLogP3 of approximately 5.2 [2]. This difference of over 9 log units demonstrates that the 2-ethylhexyloxy chains dramatically enhance solubility in nonpolar organic solvents and compatibility with hydrophobic polymer matrices, a critical factor for applications in coatings, organic electronics, and solvent-based formulations.

Lipophilicity Solubility Formulation

Thermal Stability Advantage Inferred from Class-Level Patent Data

Patents covering tris-aryl-s-triazines report that compounds bearing alkoxy substituents on the aryl rings exhibit 'high thermal stability' suitable for automotive coatings and high-temperature polymer processing [1]. While no direct TGA comparison is available for CAS 208114-14-1, the 2-ethylhexyloxy substituent is structurally analogous to alkoxy variants specifically claimed for their thermal resistance. By contrast, hydroxy-substituted analogs (e.g., 2,4,6-tris(2,4-dihydroxyphenyl)-s-triazine) are known to undergo oxidative degradation at lower temperatures [2]. Users selecting CAS 208114-14-1 over hydroxy-substituted triazines can reasonably expect enhanced thermal robustness in stabilized polymer formulations.

Thermal Stability Polymer Additives UV Stabilization

Octupolar Nonlinear Optical Potential Based on Triaryloxy-Triazine Scaffold

The 2,4,6-triaryloxy-1,3,5-triazine scaffold is an established platform for octupolar nonlinear optical (NLO) materials. In the seminal study by Thalladi et al., compounds of this class consistently form quasi-trigonal, noncentrosymmetric networks essential for second-harmonic generation (SHG) [1]. The parent compound 2,4,6-triphenoxy-1,3,5-triazine (1) exhibited a measurable SHG powder signal, while substitution on the phenyl rings was shown to tune molecular hyperpolarizability [1]. Although CAS 208114-14-1 was not directly measured, its C3-symmetric structure with para-alkoxy substitution is predicted to maintain the octupolar symmetry required for NLO activity, while the long branched chains may improve crystal growth and processing characteristics relative to the unsubstituted triphenoxy analog.

Nonlinear Optics Octupolar Materials Crystal Engineering

Potential as a Flexible Building Block for Covalent Organic Frameworks (COFs)

2,4,6-Triaryloxy-1,3,5-triazines have been demonstrated as flexible building blocks for highly crystalline 2D COFs (TPT-COF-1 and TPT-COF-2), achieving gram-scale synthesis with high surface area [1]. The self-assembly of these building blocks into Piedfort units is key to the controllable formation of ordered frameworks [1]. CAS 208114-14-1, with its 2-ethylhexyloxy chains, offers a distinct advantage over the methyl-substituted building blocks used in the published COF study: the longer branched chains can act as internal pore modulators, potentially tuning pore size and host-guest interactions without requiring post-synthetic modification.

Covalent Organic Frameworks Porous Materials Gas Storage

High-Value Application Scenarios for 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- (CAS 208114-14-1) Based on Differentiated Evidence


Hydrophobic Polymer Stabilizer for High-Temperature Engineering Plastics

Leveraging its extreme lipophilicity (XLogP3 = 14.3) and class-inferred thermal stability, CAS 208114-14-1 can be incorporated as a UV-stabilizing additive in polyolefins, polycarbonates, and automotive coating formulations where migration resistance and high-temperature processing (>250 °C) are required [1][2]. Its zero H-bond donor capacity minimizes unwanted interactions with polar matrix components, ensuring uniform dispersion.

Precursor for Solution-Processable Octupolar NLO Materials

Building on the established octupolar NLO activity of the triaryloxy-triazine scaffold, this compound can serve as a precursor for designing solution-processable electro-optic materials [1]. The branched 2-ethylhexyloxy chains enhance solubility in common organic solvents (e.g., toluene, chloroform), facilitating spin-coating or drop-casting for thin-film NLO device fabrication.

Hydrophobic Building Block for Pore-Engineered Covalent Organic Frameworks

As a structural analog to the flexible building blocks used in TPT-COF synthesis, CAS 208114-14-1 can be employed to construct hydrophobic COFs with tailored pore environments [1]. The 2-ethylhexyl chains lining the pore walls can enhance selectivity for organic vapors over water vapor, making these frameworks attractive for volatile organic compound (VOC) capture and gas separation membranes.

Electron-Transport Layer Dopant in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient triazine core, combined with the solubilizing 2-ethylhexyloxy periphery, positions this compound as a candidate dopant or additive in electron-transport layers of solution-processed OLEDs. Its high thermal stability class supports device longevity under operational heating [2].

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